N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline
Description
Historical Context and Discovery
The development of this compound represents part of the broader historical evolution of substituted aniline chemistry that has progressed significantly since the late twentieth century. While specific discovery details for this particular compound are not extensively documented in current literature databases, its structural framework builds upon established synthetic methodologies for phenoxyethylamine derivatives that emerged during the expansion of medicinal chemistry research in pharmaceutical development. The compound's registration under Chemical Abstracts Service number 1040683-70-2 indicates its formal recognition and cataloging within the international chemical literature system.
The historical significance of this compound type relates to the broader development of synthetic organic chemistry techniques that enable the precise construction of complex molecular architectures incorporating multiple functional groups. The presence of both tert-butyl and isopropoxy substituents reflects advances in selective synthetic methodologies that allow for controlled introduction of bulky alkyl groups without compromising structural integrity. Research institutions and chemical suppliers have increasingly recognized compounds of this structural class as valuable synthetic intermediates and research tools, leading to their inclusion in specialized chemical catalogs and databases.
The compound's emergence in chemical literature coincides with the growing emphasis on structure-activity relationship studies in organic chemistry, where systematic modifications of core molecular frameworks provide insights into fundamental chemical properties and reactivity patterns. This historical context positions this compound as part of a systematic exploration of substituted aniline derivatives that has characterized modern synthetic organic chemistry research.
Nomenclature and Synonym Review
The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry naming conventions for complex organic molecules containing multiple functional groups. According to chemical database records, this compound is officially designated under several equivalent systematic names that emphasize different aspects of its molecular structure. The primary systematic name follows the pattern of identifying the aniline core with appropriate substitution descriptors for both the phenoxyethyl chain and the isopropoxy group.
Alternative nomenclature systems documented in chemical databases include variations that emphasize the propan-2-yloxy designation instead of isopropoxy, reflecting different acceptable approaches to naming branched alkoxy substituents. Chemical database entries also recognize the compound under the systematic name "2-Isopropoxy-N-{2-[2-(2-methyl-2-propanyl)phenoxy]ethyl}aniline," which explicitly describes the tert-butyl group as 2-methyl-2-propanyl according to substitutive nomenclature principles.
The following table summarizes the documented nomenclature variations for this compound:
Properties
IUPAC Name |
N-[2-(2-tert-butylphenoxy)ethyl]-2-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-16(2)24-20-13-9-7-11-18(20)22-14-15-23-19-12-8-6-10-17(19)21(3,4)5/h6-13,16,22H,14-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHRNXLUGFIKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NCCOC2=CC=CC=C2C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Nitro Reduction
- Nitration of phenol : Produces 2-nitrophenol.
- Alkylation : React 2-nitrophenol with isopropyl bromide in the presence of K₂CO₃ to yield 2-isopropoxy-1-nitrobenzene.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) or Fe/HCl reduces the nitro group to an amine.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, 12 h | ~85% |
| Reduction | H₂ (1 atm), Pd/C, MeOH | ~90% |
Synthesis of 2-(2-Tert-butylphenoxy)acetaldehyde
This intermediate is critical for reductive amination.
Route B: Williamson Ether Synthesis and Oxidation
- Ether formation : React 2-tert-butylphenol with ethylene glycol monotosylate using NaOH to form 2-(2-tert-butylphenoxy)ethanol.
- Oxidation : Treat with pyridinium chlorochromate (PCC) in CH₂Cl₂ to oxidize the alcohol to an aldehyde.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ether synthesis | NaOH, H₂O/EtOH, reflux | ~75% |
| Oxidation | PCC, CH₂Cl₂, 0°C→RT | ~60% |
Reductive Amination
The final step couples 2-isopropoxyaniline with 2-(2-tert-butylphenoxy)acetaldehyde:
Route C: NaBH₄-Mediated Reduction
- Imine formation : React 2-isopropoxyaniline with the aldehyde in methanol.
- Reduction : Add NaBH₄ at 0°C, then stir at ambient temperature.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 0°C → 20°C |
| Reaction Time | 16 h |
| Yield | 92% |
Mechanism :
$$
\text{RNH}2 + \text{R'CHO} \rightarrow \text{RN=CHR'} \xrightarrow{\text{NaBH}4} \text{RNH-CH}_2\text{R'}
$$
Alternative Alkylation Strategy
For direct coupling of the ethylphenoxy moiety to the aniline:
Route D: Nucleophilic Substitution
- Alkyl halide synthesis : Convert 2-(2-tert-butylphenoxy)ethanol to its bromide using PBr₃.
- Alkylation : React with 2-isopropoxyaniline in DMF with K₂CO₃.
- Aniline’s poor nucleophilicity necessitates strong bases (e.g., NaH).
- Competing elimination reactions may reduce yields.
| Parameter | Value |
|---|---|
| Base | NaH |
| Solvent | DMF |
| Temperature | 60°C |
| Yield | ~50% |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination (Route C) | High yield (92%), mild conditions | Requires aldehyde synthesis |
| Direct Alkylation (Route D) | Fewer steps | Lower yield, side reactions |
Chemical Reactions Analysis
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline features a complex structure that allows it to interact with biological systems effectively. The tert-butyl group enhances its lipophilicity, which is beneficial for membrane penetration.
Medicinal Chemistry
- Tyrosine Kinase Inhibition : This compound has been identified as a potential inhibitor of various tyrosine kinases, including FLT3 and c-Kit. These kinases are crucial in the proliferation of certain cancers, particularly acute myeloid leukemia (AML). Inhibitors like this compound can be pivotal in developing targeted cancer therapies .
- Antimicrobial Activity : The compound exhibits promising antimicrobial properties, particularly against multidrug-resistant pathogens. Its structural components allow it to disrupt bacterial membranes effectively, making it a candidate for developing new antibiotics .
Biochemical Studies
- Enzyme Interaction : Research indicates that this compound can modulate enzyme activities involved in metabolic pathways. This modulation can lead to altered drug metabolism and cellular signaling pathways, providing insights into drug interactions and side effects .
- Receptor Modulation : The compound may interact with various receptors in biological systems, influencing their activity and downstream signaling processes. This property is essential for understanding the pharmacodynamics of potential therapeutic agents .
Material Science
- Polymer Additives : Due to its unique chemical structure, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties .
- Dyes and Pigments : The compound's chemical properties make it suitable for use in the production of dyes and pigments, where stability and colorfastness are critical .
Data Tables
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Medicinal Chemistry | Tyrosine kinase inhibitor | Potential treatment for AML |
| Biochemical Studies | Enzyme interaction studies | Modulates metabolic pathways |
| Antimicrobial Activity | Against multidrug-resistant pathogens | Effective membrane disruptor |
| Industrial Applications | Polymer additives | Enhances thermal stability |
| Dyes and Pigments | Production of stable dyes | Critical for colorfastness |
Tyrosine Kinase Inhibition
A study conducted on the efficacy of this compound as a FLT3 inhibitor showed that it significantly reduced cell proliferation in AML cell lines. The compound demonstrated IC50 values comparable to existing therapies, indicating its potential as a lead compound for further development .
Antimicrobial Efficacy
In another study, derivatives of this compound were tested against strains of methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that specific modifications to the compound's structure enhanced its antibacterial activity, showcasing its potential as a new class of antibiotics .
Mechanism of Action
The mechanism of action of N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific research context and application.
Comparison with Similar Compounds
Comparison with 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Key Differences :
- Substituents : The analog replaces the tert-butyl group with a 1,1,3,3-tetramethylbutyl moiety and lacks the aniline group, instead terminating in a hydroxylated ethoxy chain.
- Functionality : The absence of the amine group reduces basicity, while the hydroxyl group increases polarity.
Data Table :
Research Insights :
The tetramethylbutyl group in the analog may confer higher hydrophobicity than tert-butyl, impacting solubility. The hydroxyl group in the analog enhances hydrogen-bonding capacity, whereas the aniline group in the target compound could enable reactivity in coupling reactions or coordination chemistry.
Comparison with tert-Butyl N-[2-[2-[2,3-difluoro-4-phenoxy]ethoxy]ethyl]carbamate
Key Differences :
- Complexity : The patent compound (EP 4 374 877 A2) is a highly functionalized derivative with fluorinated aryl groups, a spirocyclic carbamoyl system, and a carbamate-protected amine .
- Synthetic Pathways : Both compounds involve ethyl acetate as a solvent, and the use of HCl in synthesis (e.g., deprotection steps) .
Functional Overlaps :
- Tert-Butyl Group : Both utilize tert-butyl for steric shielding, though the patent compound integrates it into a larger pharmacophore.
Implications :
The target compound’s simpler structure may prioritize cost-effective synthesis, while the patent compound’s complexity aligns with drug development (e.g., kinase inhibitors).
Comparison with Drospirenone/Ethinyl Estradiol-Related Impurities
Key Differences :
- Core Structure: The USP-listed impurities (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) feature amino alcohol or naphthol motifs , whereas the target compound lacks hydroxyl groups and incorporates aromatic ethers.
- Electronic Properties: The aniline group in the target compound may exhibit greater basicity compared to the methylamino groups in the USP impurities.
Analytical Considerations : HPLC or GC methods described for impurity profiling could be adapted for the target compound, though modifications would be needed to account for its lipophilic tert-butyl and isopropoxy groups.
Biological Activity
N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline is a compound of interest due to its potential biological activities, particularly as a modulator of protein tyrosine kinases. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a tert-butyl group, which contributes to its hydrophobic properties, and an aniline moiety that is crucial for its biological activity.
This compound primarily acts as an inhibitor of various protein tyrosine kinases (PTKs), including FLT3, c-KIT, and TrkB. These kinases are involved in critical signaling pathways that regulate cell proliferation, differentiation, and survival. The inhibition of these kinases has significant implications in cancer treatment and other proliferative diseases.
- FLT3 Inhibition : FLT3 is often mutated in acute myeloid leukemia (AML), leading to uncontrolled cell growth. Inhibitors like the compound can potentially reduce tumor growth by blocking this pathway.
- c-KIT Modulation : c-KIT is essential for hematopoiesis and is implicated in certain cancers; thus, its inhibition can help manage related disorders.
- TrkB Interaction : TrkB is involved in neurotrophic signaling. Its modulation may offer therapeutic benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Target Kinase | Effect | Reference |
|---|---|---|---|
| Inhibition | FLT3 | Reduced cell proliferation | |
| Inhibition | c-KIT | Decreased hematopoietic activity | |
| Modulation | TrkB | Altered neuronal survival |
Case Studies and Research Findings
- FLT3 Inhibition in AML : A study demonstrated that compounds similar to this compound effectively inhibited FLT3 activity in AML cell lines, leading to reduced cell viability and increased apoptosis. This suggests potential for development as a therapeutic agent in AML treatment.
- c-KIT and Mast Cell Disorders : Research indicated that the inhibition of c-KIT by this compound could alleviate symptoms in mast cell disorders, highlighting its role in modulating immune responses.
- Neuroprotective Effects via TrkB : The interaction with TrkB has been studied concerning neuroprotection. Compounds that inhibit TrkB signaling were shown to reduce neuronal death in models of neurodegeneration, indicating a promising avenue for treating conditions like Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving:
- Step 1 : Protection of amine groups using tert-butyl carbamates, as demonstrated in acid-mediated deprotection reactions (e.g., HCl in ethyl acetate at 0.036 mmol scale) .
- Step 2 : Coupling of phenoxyethyl and isopropoxyaniline moieties under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling with bis(pinacolato)diboron and Pd(OAc)₂ at 95°C for 4 hours) .
- Key Variables : Temperature (>90°C), solvent polarity (dioxane vs. methyl tert-butyl ether), and catalyst loading (e.g., Pd(OAc)₂ at 0.04 mol%) significantly impact yield. Lower temperatures (<80°C) reduce coupling efficiency, while polar solvents improve solubility of intermediates .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- ESI-MS : For molecular weight confirmation (e.g., ESI-MS m/z 234.1 [M+H]⁺, as seen in analogous compounds) .
- ¹H/¹³C NMR : Assign peaks using tert-butyl (δ 1.3 ppm, singlet) and isopropoxy (δ 1.2–1.4 ppm, multiplet) groups as diagnostic signals. Compare with structurally similar aryl ethers .
- FT-IR : Identify N-H stretching (3300–3500 cm⁻¹) and C-O-C ether linkages (1100–1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer :
- Experimental Design : Perform systematic solubility tests in ethyl acetate, methyl tert-butyl ether, and dioxane under controlled humidity (e.g., reports solubility in ethyl acetate at 0.3 mL scale, but moisture-sensitive degradation may skew results) .
- Data Analysis : Use Hansen solubility parameters (HSPs) to model solvent compatibility. For example, tert-butyl groups increase hydrophobicity (δD ~18 MPa¹/²), while isopropoxy groups moderate polarity .
Q. What computational methods predict the environmental persistence and aquatic toxicity of this compound?
- Methodological Answer :
- QSAR Modeling : Apply quantitative structure-activity relationship (QSAR) tools (e.g., EPI Suite) to estimate biodegradation half-lives and LC₅₀ values for aquatic organisms. highlights analogous tert-butylphenyl phosphates with Aquatic Chronic 1 toxicity (H410) .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess bioaccumulation potential .
Q. How can Buchwald-Hartwig amination be optimized for synthesizing derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd₂(dba)₃/XPhos or RuPhos systems for C-N coupling efficiency. shows tert-butyl carbamate intermediates achieve 44–55% yield under reflux with K₂CO₃/NaI .
- Solvent Effects : Use dioxane or toluene for better thermal stability. Avoid protic solvents to prevent deprotection of tert-butyl groups .
Safety and Handling
Q. What protocols are recommended for safe storage and handling of this compound?
- Methodological Answer :
- Storage : Keep in anhydrous ethyl acetate or methyl tert-butyl ether at –20°C to prevent hydrolysis of the isopropoxy group. emphasizes storing similar aryl amines in dry, ventilated areas away from ignition sources .
- PPE : Use nitrile gloves and fume hoods during synthesis. notes that tert-butyl derivatives may release toxic fumes upon decomposition .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for structurally similar tert-butyl-aniline derivatives?
- Methodological Answer :
- Structural Confounders : Compare substituent effects (e.g., tert-butyl vs. isopropyl groups) on steric hindrance and electronic properties. shows tert-butyl diphenoquinones exhibit unique redox behavior due to bulky substituents .
- Assay Variability : Standardize testing models (e.g., enzyme inhibition vs. cell-based assays). For example, tert-butylphenoxyethyl groups may interact differently with membrane receptors depending on assay pH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
